1-(furan-2-yl)-N-[(E)-furan-2-ylmethylidene]-N'-[(Z)-furan-2-ylmethylidene]methanediamine
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Overview
Description
Hydrofuramide is a crystalline compound formed by the condensation of three molar equivalents of furfural with two molar equivalents of ammonia . It is characterized by its diimine structure with three pendant furanyl rings. The compound has a melting point of 118-119°C and is known for its versatility in various applications, including rubber additives, pharmaceutical intermediates, preservatives, and rodenticides .
Preparation Methods
Hydrofuramide was first synthesized in 1960 by Kapur through the reaction of furfural with aqueous ammonia in a chilled ethanol solution . The synthetic route involves the condensation of furfural and ammonia, resulting in the formation of hydrofuramide crystals. Industrial production methods typically follow similar reaction conditions, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Hydrofuramide undergoes several types of chemical reactions, primarily due to its reactive imine double bonds. Some of the notable reactions include:
Reduction: The imine double bonds can be easily reduced.
Catalytic Hydrogenation: Using Raney nickel in the presence of ammonia in ethanol, hydrofuramide can be hydrogenated to produce mixtures of furfurylamine and difurfurylamine.
Lithium Aluminium Hydride Reduction: This reaction yields furfurin, a tetracyclic compound.
Scientific Research Applications
Hydrofuramide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hydrofuramide involves its reactive imine double bonds, which can undergo reduction and hydrogenation reactions. These reactions lead to the formation of various amine derivatives, which can interact with biological targets and pathways. For instance, the reduction products of hydrofuramide have shown potential antihypertensive effects .
Comparison with Similar Compounds
Hydrofuramide can be compared with other similar compounds, such as:
Furfurylamine: A primary amine derived from furfural, used in the production of pharmaceuticals, pesticides, and resins.
Difurfurylamine: Another derivative of furfural, used in similar applications as furfurylamine.
Tri-furfurylamine: A tertiary amine formed through the hydrogenation of hydrofuramide, used in various industrial applications.
Hydrofuramide stands out due to its unique diimine structure and its versatility in undergoing various chemical reactions, making it a valuable compound in multiple fields.
Properties
Molecular Formula |
C15H12N2O3 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
(E)-1-(furan-2-yl)-N-[furan-2-yl-[(Z)-furan-2-ylmethylideneamino]methyl]methanimine |
InChI |
InChI=1S/C15H12N2O3/c1-4-12(18-7-1)10-16-15(14-6-3-9-20-14)17-11-13-5-2-8-19-13/h1-11,15H/b16-10-,17-11+ |
InChI Key |
CYGDSXFTXXFMNI-VRNBXGKJSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/C(C2=CC=CO2)/N=C\C3=CC=CO3 |
Canonical SMILES |
C1=COC(=C1)C=NC(C2=CC=CO2)N=CC3=CC=CO3 |
Origin of Product |
United States |
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